LogP and LogD Divergence Between 6‑Methoxy‑2,6‑dimethylheptanoic Acid and Non‑Methoxylated 2,6‑Dimethylheptanoic Acid
The introduction of the 6‑methoxy group dramatically alters the lipophilicity and ionization‑dependent distribution of the acid relative to the non‑methoxylated parent. For the (2R) enantiomer form of 6‑methoxy‑2,6‑dimethylheptanoic acid, the computed LogP is 2.26 and LogD at pH 5.5 is 1.59 (dropping to −0.17 at pH 7.4), indicating that the molecule becomes substantially ionized and more water‑soluble under physiological pH [1]. In contrast, the methyl ester of 2,6‑dimethylheptanoic acid (a surrogate for the parent acid’s neutral form) has a reported LogP of only 0.86 , demonstrating an approximate 1.4‑log‑unit difference in intrinsic lipophilicity that will govern permeability, protein binding, and extraction behavior.
| Evidence Dimension | Computed LogP and LogD (pH-dependent distribution coefficient) |
|---|---|
| Target Compound Data | LogP = 2.26; LogD (pH 5.5) = 1.59; LogD (pH 7.4) = −0.17 (for (2R)-6-methoxy-2,6-dimethylheptanoic acid; racemate scaffold identical) [1] |
| Comparator Or Baseline | 2,6-Dimethylheptanoic acid methyl ester: LogP = 0.86 |
| Quantified Difference | ΔLogP ≈ +1.4 (target compound more lipophilic than the non‑methoxylated acid ester); ΔLogD (pH 7.4) distinctly negative for the target, indicating ionization-driven hydrophilicity not shared by the comparator |
| Conditions | Computational prediction (JChem for target; ChemSrc database for comparator); physicochemical profiling context |
Why This Matters
A >1‑log‑unit difference in LogP directly impacts membrane permeability predictions and solvent extraction protocols, meaning that 2,6‑dimethylheptanoic acid cannot serve as a physicochemical mimic for the methoxylated acid in drug discovery or analytical method development.
- [1] ChemBase.cn. (2R)-6-Methoxy-2,6-dimethylheptanoic acid – Compound Details. ChemBase ID: 310578 (computed LogP, LogD at pH 5.5 and pH 7.4). View Source
